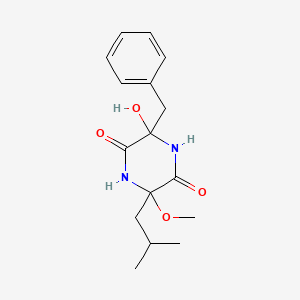![molecular formula C12H25N3O2 B2841857 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 874841-91-5](/img/structure/B2841857.png)
4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H25N3O2 . It is also known by its IUPAC name: tert-butyl 4- (2-aminoethyl)-1,4-diazepane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester” consists of a seven-membered diazepane ring attached to a carboxylic acid tert-butyl ester group . The compound has a molecular weight of 243.3458 .Chemical Reactions Analysis
Tert-butyl esters, such as this compound, are known for their stability under various conditions . They can undergo reactions with various nucleophiles and electrophiles . Deprotection of tert-butyl esters can be achieved using aqueous phosphoric acid .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
A practical synthesis route for similar structures, like the (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed, primarily for large-scale production as key intermediates in pharmaceutical compounds, such as Rho–kinase inhibitors. This synthesis involves intramolecular cyclization techniques starting from commercially available aminopropanol, highlighting the utility of 1,4-diazepane structures in complex molecule construction (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).
Polymer Science
In the field of polymer science, new cyclic esters containing functional groups like hydroxyl, amino, and carboxyl have been synthesized and polymerized. These developments underscore the relevance of such structures in creating hydrophilic aliphatic polyesters, which are significant for biomedical applications, including drug delivery systems (M. Trollsås, V. Lee, D. Mecerreyes, et al., 2000).
Enzymatic Kinetic Resolution
The kinetic resolution of primary amines using specific carboxylic acids and esters as acyl donors has been optimized, showcasing the potential of such structures in enantioselective synthesis. This process, particularly with long-chain esters and acids, demonstrates high enantioselectivity, making it relevant for the synthesis of chiral intermediates in pharmaceutical research (M. Nechab, Nadia Azzi, N. Vanthuyne, et al., 2007).
Analytical Chemistry
In analytical chemistry, the derivatization of amino acids into various esters for rapid separation of enantiomeric pairs by capillary gas chromatography has been explored. This technique involves the use of structures similar to 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester, highlighting its potential application in analytical methodologies for studying biological samples (I. Abe, N. Fujimoto, Takako Nishiyama, et al., 1996).
Medicinal Chemistry
In medicinal chemistry, the modulation of GABA binding to rat brain membranes by various esters has been studied, illustrating the potential therapeutic applications of such compounds. This research contributes to the understanding of how different ester structures can influence neurological receptors and has implications for the development of new anxiolytic and sedative drugs (J. Skerritt, G. Johnston, C. Braestrup, 1982).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLSEQCDXGSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
874841-91-5 |
Source


|
| Record name | tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)
![Methyl 2-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)

![2-imino-N-(2-morpholinoethyl)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2841779.png)

![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2841781.png)




![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841791.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B2841793.png)
